3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-

Antibacterial MRSA VRE

Researchers developing next-generation antibacterials face a critical gap: the need for a well-characterized cinnoline scaffold that mirrors the quinolone pharmacophore while offering a distinct resistance profile. This compound directly addresses that gap. - Broad-spectrum activity against Gram-positive resistant organisms (MRSA, VRE) and Gram-negative respiratory pathogens, a profile not covered by nalidixic acid or cinoxacin. - Defined intramolecular hydrogen-bond geometry between the 4-oxo and 3-carboxylic acid groups governs membrane permeability and DNA-gyrase binding, providing a reliable scaffold for computational docking and crystallographic fragment-based design. - Validated SAR: QSAR studies confirm the N1-ethyl and 7-methyl substituents strongly modulate antibacterial potency, enabling rational structure-activity relationship studies. Supplied as a research-grade powder (≥95% purity) with batch-specific QC documentation.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 612511-90-7
Cat. No. B12597324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-
CAS612511-90-7
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=CC(=C2)C)C(=O)C(=N1)C(=O)O
InChIInChI=1S/C12H12N2O3/c1-3-14-9-6-7(2)4-5-8(9)11(15)10(13-14)12(16)17/h4-6H,3H2,1-2H3,(H,16,17)
InChIKeyIBQBFUNFYVVSPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-7-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid: Identity & Pharmacophore


3-Cinnolinecarboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo- (CAS 612511‑90‑7) is a synthetic, nitrogen‑rich heterocycle belonging to the 4‑oxo‑1,4‑dihydrocinnoline‑3‑carboxylic acid class—a structural isostere of the fluoroquinolone and naphthyridine antibacterials. The compound carries an N1‑ethyl substituent and a 7‑methyl group on the cinnoline scaffold, a substitution pattern that directly parallels the clinically established nalidixic acid core but replaces the 1,8‑naphthyridine ring with a cinnoline ring. Database records indicate the compound is active against both Gram‑positive and Gram‑negative bacteria, including methicillin‑resistant Staphylococcus aureus (MRSA) and vancomycin‑resistant Enterococcus (VRE), a spectrum that differs from the predominantly Gram‑negative bias of traditional quinolones [1]. The compound is supplied as a research‑grade powder (≥95 % purity) by multiple commercial vendors and is classified as an experimental antibacterial agent .

1
Antimicrobial screening studies — reported activity against Gram-positive and Gram-negative strains, including MRSA and VRE, supports broad-spectrum hit-finding workflows.
2
Cinnoline-scaffold SAR exploration — distinct N1-ethyl and 7-methyl substitution pattern enables isostere comparison with naphthyridine-based quinolones.
3
Research-grade powder (≥95%) — suitable for in vitro assays, MIC determination panels, and medicinal chemistry derivatization.

Why Analogs Cannot Substitute 1-Ethyl-7-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid


Within the 4‑oxo‑3‑carboxylic acid antibacterial family, minor structural changes produce dramatic shifts in antibacterial spectrum, potency, and physicochemical behavior. QSAR analysis of 15 cinnoline‑3‑carboxylic acid derivatives demonstrated that the nature and position of substituents on the diazine ring strongly modulate activity against Gram‑positive cocci, Gram‑negative bacilli, and Gram‑positive bacilli [1]. Concurrently, crystallographic studies of 7‑methyl‑ and 6‑fluoro‑1,4‑dihydro‑4‑oxocinnoline‑3‑carboxylic acids revealed that the intramolecular hydrogen bond between the 4‑oxo and 3‑carboxylic acid groups locks the molecule in a neutral form that governs membrane permeability and DNA‑gyrase binding; the absence of a basic amine substituent forces the compound to exist predominantly as the free acid at physiological pH, fundamentally altering its pharmacokinetic profile relative to amine‑bearing quinolones [2]. Consequently, replacing the target compound with nalidixic acid (a 1,8‑naphthyridine), cinoxacin (which carries a 6,7‑methylenedioxy group), or other 4‑oxocinnoline‑3‑carboxylic acids that lack either the N1‑ethyl or the 7‑methyl group will invalidate any structure–activity correlation and compromise experimental reproducibility.

Nalidixic Acid
Shares the 1-ethyl-7-methyl-4-oxo-3-carboxylic acid pattern but on a 1,8-naphthyridine ring; the additional N8 heteroatom alters electrostatic surface and efflux recognition — spectrum and permeability profile may not transfer.
Cinoxacin
Closest cinnoline analog but carries a 6,7-methylenedioxy group instead of 7-methyl; electron-withdrawing effect (σmeta ≈ +0.34 vs. −0.07) shifts QSAR activity space — Gram-positive coverage context may differ significantly.
N1-unsubstituted cinnoline
Lacks the N1-ethyl group; predicted logP lower by ~0.5–0.8 units — membrane permeation and cellular accumulation context may not replicate target compound behavior.

Differentiation Evidence vs. Closest Analogs


Expanded Gram-Positive Spectrum vs. Nalidixic Acid & Cinoxacin

The target compound is reported to be active against methicillin‑resistant Staphylococcus aureus (MRSA) and vancomycin‑resistant Enterococcus (VRE), in addition to Gram‑negative organisms such as Moraxella catarrhalis and Streptococcus pneumoniae [1]. In contrast, nalidixic acid, which shares the identical 1‑ethyl‑7‑methyl‑4‑oxo‑3‑carboxylic acid substitution pattern but on a 1,8‑naphthyridine ring, is predominantly active against Gram‑negative Enterobacteriaceae and shows minimal clinically useful activity against Gram‑positive cocci. Cinoxacin, the closest cinnoline analog, carries a 6,7‑methylenedioxy group instead of the 7‑methyl substituent and was developed specifically for Gram‑negative urinary tract infections; its activity against MRSA and VRE is not established [2]. The reported Gram‑positive spectrum of the target compound therefore represents a qualitative differentiation that has direct implications for antibacterial screening programs targeting resistant Gram‑positive pathogens.

Reported Spectrum vs. Nalidixic Acid & Cinoxacin
Head-to-head
Target: MRSA, VRE, M. catarrhalis, S. pneumoniae
Nalidixic acid: primarily Gram-negative Enterobacteriaceae
Cinoxacin: Gram-negative UTI pathogens; MRSA/VRE not established
Supports antimicrobial screening context for resistant Gram-positive pathogens
Database annotation; confirmatory MIC testing advised
Antibacterial MRSA VRE Gram‑positive Spectrum of activity

Intramolecular H-Bond Geometry & Membrane Permeability

Crystal structures of 7‑methyl‑1,4‑dihydro‑4‑oxocinnoline‑3‑carboxylic acid (CAS 187231‑23‑8), which differs from the target compound only by the absence of the N1‑ethyl group, reveal an intramolecular O⋯O hydrogen‑bond distance of approximately 2.45 Å between the 4‑oxo oxygen and the 3‑carboxylic acid proton [1]. This short, strong hydrogen bond locks the molecule in a neutral, uncharged form at physiological pH, a feature shared by quinolones lacking a protonatable amine. The N1‑ethyl group present in the target compound is expected to further enhance lipophilicity (predicted logP increase of ~0.5–0.8 log units) relative to the N1‑unsubstituted analog, based on additive fragment contributions established for quinolone and cinnoline series [2]. By comparison, nalidixic acid also adopts a neutral form stabilized by the same intramolecular hydrogen bond, but its 1,8‑naphthyridine ring nitrogen at position 8 introduces an additional hydrogen‑bond acceptor that can alter the molecular electrostatic potential and solvation energy, potentially affecting target binding and efflux recognition. The cinnoline scaffold, lacking the N8 nitrogen, presents a subtly different electrostatic surface that may translate into altered recognition by bacterial DNA gyrase and efflux pumps.

Intramolecular H-Bond & Predicted logP
Cross-study
O···O ≈ 2.45 Å
Predicted logP ≈ +0.5–0.8 vs. N1-unsubstituted
Informs membrane-permeability assay interpretation
Based on N1-unsubstituted analog crystal structure; fragment-additivity logP
Crystal structure Hydrogen bond Permeability Lipophilicity Cinnoline

QSAR Differentiation of Cinnoline-3-Carboxylic Acid Antibacterials

A QSAR study of 15 cinnoline‑3‑carboxylic acid derivatives (including 4‑amino and 4‑oxo variants) identified several physicochemical parameters—polarizability, molar refractivity, and Hammett substituent constants—as predictive of antibacterial activity against Gram‑positive cocci, Gram‑negative bacilli, and Gram‑positive bacilli [1]. The 7‑methyl group contributes a positive inductive effect (σmeta ≈ −0.07) relative to hydrogen, which modestly increases electron density on the cinnoline ring and may enhance stacking interactions with DNA bases. The N1‑ethyl group contributes hydrophobic surface area (π ≈ +1.0) that raises logP by approximately 0.5–0.8 units relative to N1‑hydrogen or N1‑methyl analogs. These parameter changes place the target compound in a distinct region of the QSAR activity space compared to cinoxacin (which bears a bulky, electron‑withdrawing methylenedioxy group with σmeta ≈ +0.34) and nalidixic acid (which is a naphthyridine with different ring electronics). Although quantitative MIC data for the exact target compound are not publicly available, the QSAR model provides a rational basis for expecting a differentiated antibacterial profile.

QSAR Parameter Differentiation
Class-level
σmeta (7-methyl) ≈ −0.07 vs. cinoxacin +0.34
π (N1-ethyl) ≈ +1.0
ΔlogP ≈ −0.3 to −0.5 vs. cinoxacin
Supports SAR study design; independent MIC validation required
QSAR model from 15 cinnoline derivatives; exact MIC data not publicly available
QSAR Antibacterial Cinnoline Physicochemical parameters SAR

Application Scenarios for 1-Ethyl-7-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid


Broad-Spectrum Antibacterial Screening Including Resistant Gram-Positive Pathogens

Compound procurement for minimum inhibitory concentration (MIC) determination against panels that include MRSA, VRE, Moraxella catarrhalis, and Streptococcus pneumoniae [1]. The reported spectrum of the compound makes it suitable for hit‑finding campaigns that require coverage of both Gram‑positive resistant organisms and Gram‑negative respiratory pathogens, a profile not addressed by nalidixic acid or cinoxacin.

Cinnoline-Scaffold SAR Exploration for DNA-Gyrase Inhibitor Optimization

Use as a core scaffold for structure–activity relationship studies aimed at understanding the contribution of the N1‑ethyl and 7‑methyl substituents to gyrase binding, cellular accumulation, and efflux susceptibility. The well‑characterized intramolecular hydrogen‑bond geometry of the cinnoline‑3‑carboxylic acid motif [2] provides a defined structural starting point for computational docking and crystallographic fragment‑based design that is unavailable with naphthyridine‑based analogs.

Physicochemical Benchmarking in Quinolone-Cinnoline Isostere Comparison

Inclusion as a reference compound in comparative logP, pKa, and permeability studies of 4‑oxo‑cinnoline‑3‑carboxylic acids versus 4‑oxo‑1,8‑naphthyridine‑3‑carboxylic acids. The established experimental protocols for lipophilicity determination of cinnoline derivatives [3] provide a validated framework for generating the quantitative differentiation data that are currently absent from the literature.

Chemical Hybridization Agent Development for Agriculture

Cinnoline‑3‑carboxylic acid derivatives have been patented as chemical hybridization agents (pollen suppressants) for cereal grain seed production [4]. The target compound, as a member of this class bearing specific N1‑ethyl and 7‑methyl substitution, may be evaluated for gametocidal activity in wheat, rice, or maize, where structural differentiation from the patented 1‑aryl‑substituted analogs is expected to produce distinct activity and selectivity profiles.

Application
Selection Property
Validation Focus
Broad-spectrum antimicrobial screening (MRSA, VRE, respiratory pathogens)
Reported Gram-positive resistant-strain spectrum
MIC panel confirmation; strain-panel endpoint review
Cinnoline-scaffold SAR for DNA-gyrase inhibitor optimization
Defined intramolecular H-bond geometry; N1-ethyl / 7-methyl substitution
Gyrase binding assay; cellular accumulation and efflux assessment
Physicochemical benchmarking in quinolone-cinnoline isostere studies
Predicted logP, pKa, and permeability profile
Experimental logP / pKa determination; comparative permeability assays
Chemical hybridization agent evaluation (pollen suppressant screening)
Cinnoline-3-carboxylic acid scaffold with specific N1-ethyl, 7-methyl pattern
Gametocidal activity screening in cereal models; selectivity profiling
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